2-Oxaspiro[5.5]undecan-5-amine

Catalog No.
S12778900
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxaspiro[5.5]undecan-5-amine

Product Name

2-Oxaspiro[5.5]undecan-5-amine

IUPAC Name

2-oxaspiro[5.5]undecan-5-amine

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h9H,1-8,11H2

InChI Key

GHIGACXVLHTFTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCCC2N

2-Oxaspiro[5.5]undecan-5-amine is a chemical compound characterized by its unique spirocyclic structure, which incorporates an oxaspiro ring system fused to an amine group. Its molecular formula is C₁₀H₁₉NO, and it has a molecular weight of approximately 171.27 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive structural features that can influence biological activity and reactivity in

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions may convert the amine group into alcohols or hydrocarbons, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The amine group can be substituted with other nucleophiles, often under acidic or basic conditions using reagents like alkyl halides or acyl chlorides.

Research indicates that 2-Oxaspiro[5.5]undecan-5-amine exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the amine group allows for interactions with biological molecules, potentially influencing various biochemical pathways. Studies are ongoing to fully elucidate its mechanism of action and therapeutic potential .

The synthesis of 2-Oxaspiro[5.5]undecan-5-amine typically involves several steps:

  • Formation of the Spirocyclic Ring: A suitable precursor undergoes cyclization under acidic or basic conditions to create the oxaspiro ring.
  • Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution or reductive amination reactions.

Industrial production may utilize optimized reaction conditions, catalysts, and controlled environments to enhance yield and purity, employing batch or continuous flow processes .

2-Oxaspiro[5.5]undecan-5-amine has a variety of applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and spirocyclic compounds.
  • Pharmaceutical Development: The compound is studied for its potential as an active pharmaceutical ingredient or intermediate in drug formulations.
  • Material Science: Its unique properties make it suitable for developing advanced materials, such as polymers and composites .

The interaction studies of 2-Oxaspiro[5.5]undecan-5-amine focus on its binding affinity to specific molecular targets within biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, potentially modulating enzyme activity or signaling pathways. Detailed mechanistic studies are essential to understand how this compound influences biological processes and its potential therapeutic applications .

Several compounds share structural similarities with 2-Oxaspiro[5.5]undecan-5-amine:

Compound NameStructural FeaturesUnique Aspects
2-Oxaspiro[5.5]undecan-5-oneLacks the amine group; contains a carbonyl groupExhibits different reactivity due to carbonyl presence
2-Oxaspiro[5.5]undecan-5-carboxylic acidContains a carboxylic acid group instead of an aminePotentially different biological activities compared to the amine derivative
3-Oxaspiro[5,5]undecane-2,4-dioneContains dione functionalityDifferent reactivity patterns due to dione structure

The uniqueness of 2-Oxaspiro[5.5]undecan-5-amine lies in its combination of the oxaspiro ring system and the amine group, providing distinct chemical properties that may lead to novel applications in medicinal chemistry and material science .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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